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Compound Name:
1-(b-D-Xylofuranosyl)-5-

methoxyuracil

Cat. No.: B15141321 Get Quote

Disclaimer: Specific experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS) data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil are not readily available in public

spectroscopic databases as of the latest search. This guide provides a comprehensive

overview of the detailed experimental protocols for acquiring such data and presents an

illustrative analysis based on the known spectroscopic behavior of analogous structures. The

data herein is predictive and intended to serve as a reference for researchers synthesizing or

analyzing this compound.

Introduction
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a nucleoside analog. The structural elucidation of

such novel compounds is fundamental in the fields of medicinal chemistry and drug

development. High-resolution analytical techniques like Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the chemical

structure, purity, and molecular weight of newly synthesized molecules. This document outlines

the standard methodologies for obtaining and interpreting NMR and MS data for nucleoside

analogs, with a specific focus on the title compound.
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The following sections describe generalized but detailed protocols for acquiring high-quality

NMR and MS data for a small molecule like 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.[1] For a comprehensive analysis, one-dimensional (¹H, ¹³C) and two-dimensional

(COSY, HSQC, HMBC) experiments are typically performed.

Sample Preparation:

Sample Quantity: For ¹H NMR, 5-25 mg of the compound is typically required. For the less

sensitive ¹³C NMR, a larger quantity of 50-100 mg is preferable.[2]

Solvent Selection: The sample should be dissolved in 0.6-0.7 mL of a suitable deuterated

solvent.[2] Common choices for nucleosides include dimethyl sulfoxide-d₆ (DMSO-d₆) or

deuterium oxide (D₂O), as they effectively dissolve polar molecules.[3]

Dissolution: The sample is weighed accurately and dissolved in the deuterated solvent in a

small vial. Complete dissolution can be aided by vortexing. To ensure spectral quality, any

particulate matter should be removed by filtering the solution through a glass wool plug into

the NMR tube.[2]

Internal Standard: For precise chemical shift referencing, an internal standard such as

tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for

aqueous samples can be added.[4]

Data Acquisition:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

the spectra.

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-90°

pulse angle and an acquisition time of 1-2 seconds.[1]

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, more scans are required.

Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
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2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the

molecule, helping to trace the connectivity of the xylofuranose spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are separated by two or three bonds, which is crucial for connecting the

5-methoxyuracil base to the xylofuranose sugar moiety.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can

provide structural information through fragmentation analysis.[5] Electrospray ionization (ESI) is

a soft ionization technique well-suited for polar molecules like nucleosides.[6]

Sample Preparation:

Concentration: A dilute solution of the analyte is prepared, typically in the range of 10-100

micrograms per mL.[7]

Solvent System: The sample is dissolved in a solvent compatible with ESI-MS, such as a

mixture of methanol, acetonitrile, or water. High concentrations of non-volatile salts must be

avoided.[7]

Filtration: The solution should be filtered to remove any particulates that could block the

instrument's tubing.[7]

Data Acquisition:

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument, is ideal for accurate mass measurement.

Ionization Mode: ESI can be run in either positive or negative ion mode. For nucleosides,

positive ion mode is common, detecting the protonated molecule [M+H]⁺.
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Accurate Mass Measurement: The instrument is calibrated using a known reference

compound to ensure high mass accuracy, which is critical for determining the elemental

composition.[8]

Tandem MS (MS/MS): To obtain structural information, the precursor ion (e.g., [M+H]⁺) is

selected and fragmented. The resulting product ions provide insights into the molecule's

structure, such as the characteristic cleavage of the glycosidic bond between the sugar and

the base.[9][10]

Predicted Spectroscopic Data
The following tables summarize the expected NMR and MS data for 1-(β-D-Xylofuranosyl)-5-

methoxyuracil, based on known values for similar chemical structures.

Predicted NMR Data
The chemical shifts are referenced to TMS at 0 ppm. The expected solvent is DMSO-d₆.

Table 1: Predicted ¹H NMR Data

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-6 ~ 7.8 - 8.0 s -

H-1' ~ 5.8 - 6.0 d ~ 2-4

H-2' ~ 4.2 - 4.4 t ~ 4-6

H-3' ~ 4.0 - 4.2 t ~ 4-6

H-4' ~ 3.8 - 4.0 m -

H-5'a, H-5'b ~ 3.5 - 3.7 m -

5-OCH₃ ~ 3.7 - 3.9 s -

2'-OH, 3'-OH, 5'-OH ~ 4.5 - 5.5 (broad) s -

Table 2: Predicted ¹³C NMR Data
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~ 151

C-4 ~ 163

C-5 ~ 140

C-6 ~ 141

C-1' ~ 88

C-2' ~ 75

C-3' ~ 73

C-4' ~ 84

C-5' ~ 61

5-OCH₃ ~ 56

Note: NMR chemical shifts are highly dependent on the solvent and experimental conditions.

These predictions are based on data for D-xylose, uracil derivatives, and general substituent

effects.[11][12][13]

Predicted Mass Spectrometry Data
The molecular formula for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is C₁₀H₁₄N₂O₇. The

monoisotopic molecular weight is approximately 274.08 g/mol .

Table 3: Predicted High-Resolution MS Data (Positive ESI Mode)
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Ion Calculated m/z Description

[M+H]⁺ ~ 275.0874 Protonated parent molecule

[M+Na]⁺ ~ 297.0693
Sodium adduct of the parent

molecule

[M-H₂O+H]⁺ ~ 257.0768
Loss of a water molecule from

the sugar moiety

[Base+H]⁺ ~ 143.0451

Protonated 5-methoxyuracil

base following cleavage of the

N-glycosidic bond

Note: The fragmentation of nucleosides in MS/MS experiments is characterized by the

cleavage of the N-glycosidic bond, resulting in ions corresponding to the base and sugar

moieties. Further fragmentation of the sugar can also occur.[9][14][15]

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a novel nucleoside analog.
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Workflow for Spectroscopic Analysis of a Novel Compound

1. Sample Preparation

2. Data Acquisition

3. Data Processing & Analysis

4. Structure Elucidation

Synthesis & Purification
of Compound

Purity Check (TLC, HPLC)

NMR Spectroscopy
(1D: 1H, 13C; 2D: COSY, HSQC)

Sufficiently Pure Sample

Mass Spectrometry
(HRMS, MS/MS)

NMR Data Processing
(FT, Phasing, Integration)

MS Data Analysis
(Mass Extraction, Formula ID)

Spectral Assignment

Structure Confirmation

Final Report & Data Archiving

Click to download full resolution via product page

Caption: General workflow for the structural analysis of a novel chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15141321?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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